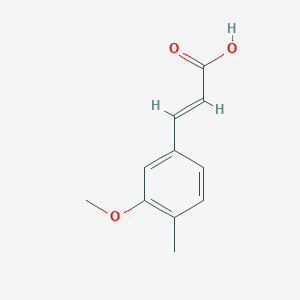

3-(3-Methoxy-4-methylphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxy-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQDMGWYJCJJIE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methoxy 4 Methylphenyl Acrylic Acid and Its Precursors

Established Synthetic Routes for the Core 3-Phenylacrylic Acid Scaffold

The synthesis of 3-phenylacrylic acids, commonly known as cinnamic acids, is a well-established field in organic chemistry. Several named reactions provide robust pathways to this structural motif, each with distinct advantages and mechanistic features.

Knoevenagel Condensation Approaches and Variations

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds, particularly for creating α,β-unsaturated products. wikipedia.orgmdpi.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base, typically an amine like piperidine. wikipedia.orgyoutube.com The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding the final condensed product. wikipedia.org

For the synthesis of 3-phenylacrylic acids, an aromatic aldehyde is condensed with a compound like malonic acid or its esters (e.g., diethyl malonate). wikipedia.orgwikipedia.org A significant variation is the Doebner modification , which specifically uses malonic acid in the presence of pyridine (B92270) as both the catalyst and solvent. wikipedia.orgwikipedia.org This modification is particularly effective because the condensation is followed by a decarboxylation step, directly yielding the cinnamic acid derivative. wikipedia.orgwikipedia.org

The general mechanism can be summarized as:

Deprotonation of the active methylene compound by the base to form an enolate.

Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.

Protonation to form an aldol-type intermediate.

Dehydration (elimination of a water molecule) to form the α,β-unsaturated product.

This method is widely applicable and serves as a fundamental strategy in the synthesis of various substituted cinnamic acids. mdpi.com

Perkin and Heck Reaction Modifications

Perkin Reaction

Developed by William Henry Perkin, this reaction provides a direct route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). wikipedia.orglongdom.orglibretexts.org The salt acts as a base catalyst. wikipedia.orglibretexts.org For instance, cinnamic acid itself is classically prepared by reacting benzaldehyde (B42025) with acetic anhydride and sodium acetate. wikipedia.orgiitk.ac.in

The mechanism, while having several proposed versions, is generally accepted to involve the formation of an enolate from the anhydride, which then attacks the aldehyde in an aldol-type condensation. libretexts.orglbp.world Subsequent intramolecular acylation and elimination steps lead to the final unsaturated acid product. lbp.world The reaction is particularly useful for preparing substituted cinnamic acids from various aromatic aldehydes. longdom.org

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling process, offers a modern and versatile alternative for arylating alkenes. organic-chemistry.orgmdpi.com This reaction couples an aryl or vinyl halide (or triflate) with an activated alkene, such as an acrylate (B77674) ester, in the presence of a palladium(0) catalyst and a base. organic-chemistry.orgyoutube.com

The key advantages of the Heck reaction include its high tolerance for a wide range of functional groups and its typically high stereoselectivity, which overwhelmingly favors the formation of the trans (E)-isomer. organic-chemistry.orgillinois.edu The catalytic cycle generally involves: mdpi.comyoutube.com

Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex.

Coordination of the alkene to the palladium complex.

Migratory insertion of the alkene into the palladium-aryl bond.

β-Hydride elimination to release the final product and a palladium-hydride species.

Reductive elimination, where the base regenerates the Pd(0) catalyst.

This reaction has been successfully applied to synthesize derivatives like (E)-2-Methyl-3-phenylacrylic acid butyl ester from aryl chlorides, demonstrating its utility in creating substituted phenylacrylic acid scaffolds. illinois.edu

| Reaction | Key Reactants | Catalyst/Base | Typical Product | Key Features |

| Knoevenagel | Aromatic Aldehyde + Active Methylene Compound (e.g., Malonic Acid) | Weak Amine (e.g., Piperidine, Pyridine) | α,β-Unsaturated Acid/Ester | High yields; Doebner modification allows direct synthesis with decarboxylation. wikipedia.orgwikipedia.org |

| Perkin | Aromatic Aldehyde + Acid Anhydride | Alkali Salt of the Acid (e.g., Sodium Acetate) | α,β-Unsaturated Aromatic Acid | Classic method for cinnamic acids; uses readily available starting materials. wikipedia.orglibretexts.org |

| Heck | Aromatic Halide + Alkene (e.g., Acrylate) | Palladium(0) Catalyst + Base | trans-α,β-Unsaturated Ester | High stereoselectivity for the (E)-isomer; broad functional group tolerance. organic-chemistry.orgmdpi.com |

Phosphite-Mediated Carboxyvinylation Strategies

A distinct approach to acrylic acid synthesis is through phosphite-mediated carboxyvinylation. acs.orgacs.org This method involves the sequential treatment of a 2-halo carboxylic acid (like bromo- or chloroacetic acid) with a dialkyl phosphite (B83602) and a carbonyl compound (an aldehyde or ketone) in the presence of a strong base such as sodium hydride. acs.org This strategy effectively combines the reactants in situ to generate a phosphoryl-stabilized anion, which then reacts with the aldehyde to form the acrylic acid. acs.org An alkoxide-in-alcohol variation can be conveniently used with aryl aldehydes to produce cinnamic acids. acs.org This technique is noted for its generality and often provides superior results compared to more conventional methods. acs.org

Targeted Synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic Acid

The specific synthesis of this compound leverages the foundational reactions described above, beginning with the synthesis of a precisely functionalized precursor.

Precursor Synthesis and Functionalization of the Phenyl Ring

The crucial starting material for the synthesis is the aromatic aldehyde, 3-Methoxy-4-methylbenzaldehyde (B1309371) . scbt.comnih.gov The synthesis of this precursor typically involves the functionalization of a simpler aromatic ring. For example, one could start from 2-methylphenol, which can undergo various reactions to introduce the methoxy (B1213986) and aldehyde groups at the required positions. ChemicalBook lists several multi-step synthetic routes to the related compound 3-Methoxy-4-methylbenzoic acid, which can be chemically converted to the target aldehyde. chemicalbook.com

A common method to obtain the aldehyde is through a condensation reaction. An aldol (B89426) condensation between 3-methoxy-4-methylbenzaldehyde and an appropriate acrylate is a direct route to the final product. evitachem.com The synthesis of the aldehyde precursor itself can be achieved through methods like the Gattermann reaction on 2,5-dimethoxytoluene (B1361827) to produce 2,5-dimethoxy-4-methylbenzaldehyde, showcasing a standard procedure for introducing an aldehyde group to a functionalized ring. mdma.ch

| Precursor | CAS Number | Molecular Formula | Molecular Weight |

| 3-Methoxy-4-methylbenzaldehyde | 24973-22-6 | C₉H₁₀O₂ | 150.17 g/mol |

Stereoselective and Regioselective Synthesis Considerations

In the synthesis of this compound, controlling the stereochemistry of the newly formed double bond is critical. The product can exist as two geometric isomers: (E) and (Z). The (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond (a trans configuration), is generally the more thermodynamically stable product and is often formed preferentially. wikipedia.org

For example, in the Claisen-Schmidt condensation (a base-catalyzed reaction similar to the Knoevenagel condensation) used to prepare (E)-butyl-3-(4-methoxyphenyl) acrylate, the trans isomer is the major product. researchgate.net Similarly, the Heck reaction is well-known for its high selectivity in producing trans-alkenes. organic-chemistry.org While reactions like the Knoevenagel condensation can sometimes produce a mixture of E and Z isomers, the isomers can often equilibrate, allowing for the isolation of the more stable Z-isomer in certain specific cases, although the E-isomer is more common for cinnamic acid derivatives. wikipedia.org The choice of base, solvent, and reaction temperature can influence the stereochemical outcome, but for most standard cinnamic acid syntheses, the (E)-isomer is the expected major product.

Novel Synthetic Strategies for Advanced Intermediates and Derivatives

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for preparing cinnamic acid derivatives and their precursors. These strategies often focus on minimizing reaction steps, reducing waste, and employing safer reagents and conditions.

A plausible and efficient one-pot synthesis involves the reaction of 3-methoxy-4-methylbenzaldehyde with malonic acid. This reaction is often catalyzed by a base. While traditional methods might employ pyridine and piperidine, modern approaches favor more benign catalysts. tue.nlresearchgate.net The reaction proceeds through the formation of a dicarboxylic acid intermediate, which then undergoes decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid. tue.nl

The precursor, 3-methoxy-4-methylbenzaldehyde, can be synthesized from 3-hydroxy-4-methylbenzaldehyde (B1330486) through methylation. A common method involves the use of a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide.

A key development in catalytic approaches is the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and cost. For the synthesis of cinnamic acids, solid-supported palladium catalysts have been shown to be effective in Mizoroki-Heck coupling reactions. google.com Boric acid has also been identified as a mild and effective catalyst for Knoevenagel condensations. mdpi.com

Table 1: Illustrative One-Pot Knoevenagel Condensation for a Substituted Cinnamic Acid

| Aldehyde Substrate | Reagents & Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile, Boric Acid (10 mol%) | Aqueous Ethanol | Room Temperature, 1 hr | 95 | mdpi.com |

| Benzaldehyde | Malonic Acid, Ammonium (B1175870) Bicarbonate | Ethyl Acetate (minimal) | 140°C, 2 hr (solvent-free) | ~73 | tue.nl |

This table illustrates typical conditions and yields for Knoevenagel condensations of substituted benzaldehydes, which are analogous to the synthesis of this compound.

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. mtsu.edu This involves the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

A significant advancement in green synthesis is the use of deep eutectic solvents (DESs) as both the solvent and catalyst for reactions like the Knoevenagel condensation. mtsu.eduresearchgate.net DESs are mixtures of two or three safe and inexpensive components that form a liquid at or near room temperature. researchgate.net For instance, a mixture of choline (B1196258) chloride and urea (B33335) can effectively catalyze the condensation of aldehydes with active methylene compounds, often leading to high yields under mild conditions. mtsu.eduresearchgate.net The biodegradability and low toxicity of DESs make them an attractive alternative to conventional volatile organic solvents. researchgate.net

Solvent-free, or solid-state, reactions represent another key green chemistry approach. These reactions, often facilitated by grinding or microwave irradiation, can lead to significantly reduced reaction times, higher yields, and simplified work-up procedures. tue.nlpsu.edu For the Knoevenagel condensation, performing the reaction with a solid catalyst like ammonium bicarbonate in the absence of a solvent has been shown to be a highly efficient and environmentally friendly method. tue.nl

The development of recyclable catalysts is also a cornerstone of green synthesis. Heterogeneous catalysts, such as metal complexes supported on silica (B1680970) or other solid matrices, can be easily filtered from the reaction mixture and reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. google.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Cinnamic Acid Synthesis

| Feature | Conventional Method (e.g., Perkin Reaction) | Green Method (e.g., Solvent-free Knoevenagel) |

|---|---|---|

| Solvent | Often uses high-boiling, toxic solvents like pyridine. tue.nl | Can be performed solvent-free or in benign solvents like water or DES. tue.nlmtsu.edu |

| Catalyst | May use stoichiometric amounts of base or harsh catalysts. tue.nl | Uses catalytic amounts of benign substances (e.g., ammonium bicarbonate) or recyclable catalysts. tue.nlgoogle.com |

| Energy | Often requires high temperatures and long reaction times. | Can be more energy-efficient, especially with microwave assistance. psu.edu |

| Waste | Generates significant amounts of waste from solvents and by-products. | Minimizes waste through atom economy and catalyst recycling. |

| Work-up | Can be complex, involving extractions and extensive purification. | Often simpler, with easier product isolation. tue.nl |

Chemical Reactivity and Derivatization Strategies

Reactions of the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains two primary reactive sites: the carboxylic acid functional group and the carbon-carbon double bond conjugated with the phenyl ring. nih.gov These sites allow for a variety of transformations. researchgate.net

The carboxylic acid group is readily converted into esters and amides, which are common strategies in the synthesis of cinnamic acid derivatives. mdpi.comjocpr.com

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. A common laboratory-scale procedure involves reaction with an alcohol in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com For industrial applications or continuous processes, resin-based acid catalysts are often employed for the esterification of acrylic acids with various alcohols. chemra.comgoogle.com For instance, methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate is a known methyl ester derivative of a similar acid. chemicalbook.com

Amidation: The synthesis of amides from the acrylic acid follows similar principles. Reaction with a primary or secondary amine, often facilitated by coupling agents like DCC or through enzymatic processes, yields the corresponding acrylamide. mdpi.comgoogle.com The nature of the amine can be varied to introduce different functional groups. For example, reaction with morpholine (B109124) can produce the corresponding morpholinide derivative. mdpi.com

Table 1: Representative Conditions for Esterification and Amidation

| Reaction | Reagents | Catalyst/Medium | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Alkyl Ester |

| Amidation | Primary or Secondary Amine (e.g., Morpholine, Isopropylamine) | N,N'-Dicyclohexylcarbodiimide (DCC) | N-Substituted Amide |

| Enzymatic Amidation | Diamine | Specific Enzymes | Functionalized Amide google.com |

The carbon-carbon double bond within the alpha, beta-unsaturated acrylic acid system can be selectively reduced. This transformation converts the acrylic acid derivative into a propionic acid derivative. Catalytic hydrogenation is the most common method for this reduction. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the alkene double bond can be saturated without affecting the aromatic phenyl ring. This reaction yields 3-(3-Methoxy-4-methylphenyl)propanoic acid.

The electron-deficient double bond of the acrylic acid moiety, conjugated to both a carbonyl and a phenyl group, can participate as a dipolarophile or dienophile in cycloaddition reactions.

[3+2] Cycloadditions: This type of reaction involves a three-atom dipole, such as a nitrone or an azide, reacting with the two atoms of the alkene double bond. The reaction of a nitrone with an acrylic acid derivative can lead to the formation of a five-membered isoxazolidine (B1194047) ring, which is a versatile intermediate for synthesizing compounds like 1,3-aminoalcohols. scielo.org.mx

Diels-Alder [4+2] Cycloadditions: The acrylic acid system can act as a dienophile in Diels-Alder reactions. When reacted with a conjugated diene, such as furan, under Lewis acid catalysis, it can form a six-membered ring adduct. caltech.edu These reactions are often slow at room temperature but can be accelerated with catalysts. caltech.edu

Reactions of the Substituted Phenyl Ring

The reactivity of the phenyl ring is governed by the electronic effects of its substituents: the methoxy (B1213986) group, the methyl group, and the deactivating acrylic acid side chain.

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene (B151609) ring. The position of substitution is directed by the existing groups. masterorganicchemistry.com

Directing Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para- directors. masterorganicchemistry.com The methoxy group is a strong activator due to the resonance donation of its oxygen lone pairs, while the methyl group is a weaker activator via hyperconjugation and induction. wikipedia.orglibretexts.org The acrylic acid group is a deactivating, meta- director relative to its point of attachment.

Regioselectivity: In 3-(3-Methoxy-4-methylphenyl)acrylic acid, the methoxy group is at position 3 and the methyl group at position 4.

The powerful methoxy group directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The methyl group directs to its ortho positions (C3 and C5) and its para position (C6).

Considering these effects, the C4 position is blocked by the methyl group. The C2 and C6 positions are both activated by the methoxy group. The C6 position is also para to the methyl group, receiving a slight additional activation. The C5 position is only activated by the methyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions , which are ortho and para to the strongly activating methoxy group. masterorganicchemistry.comwikipedia.orglibretexts.org Studies on anisole (B1667542) (methoxybenzene) show a strong preference for para substitution, but when that position is blocked, ortho substitution becomes significant. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating Influence | Deactivating Influence | Predicted Outcome |

|---|---|---|---|

| C2 | ortho to -OCH₃ (Strong) | Major Product | |

| C5 | ortho to -CH₃ (Weak) | meta to -OCH₃ | Minor Product |

| C6 | para to -OCH₃ (Strong), meta to -CH₃ | Major Product |

While less common than electrophilic substitution on the ring, the substituent groups can also undergo reactions.

Methoxy Group: The ether linkage of the methoxy group can be cleaved under harsh conditions. Reaction with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) can demethylate the anisole moiety to yield a phenol. Furthermore, very strong nucleophiles have been shown to demethylate anisole derivatives via an SN2 reaction at the methyl carbon. wikipedia.org

Methyl Group: The benzylic protons of the methyl group are susceptible to free-radical reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would lead to bromination at the methyl group, forming a benzylic bromide. This derivative can then be used in further nucleophilic substitution reactions.

Oxidation and Reduction Pathways of Aromatic Substituents

The aromatic substituents of this compound, specifically the methoxy and methyl groups, are susceptible to various oxidation and reduction reactions, which can be strategically employed for chemical derivatization. The phenyl ring itself is generally resistant to oxidation and reduction due to its aromatic stability. wikipedia.org

Oxidation Pathways:

The methoxy group (-OCH3) and the methyl group (-CH3) on the phenyl ring can be targeted by specific oxidizing agents. Strong oxidizing agents have the potential to convert toluene (B28343) and its derivatives into benzoic acids. ncert.nic.in For instance, the methyl group at the C4 position could be oxidized to a carboxylic acid group using potent reagents like potassium permanganate (B83412) (KMnO4) in the presence of dilute sulfuric acid. quora.com This transformation would yield 3-(3-methoxy-4-carboxyphenyl)acrylic acid.

The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. acs.orgnih.gov It can also be a site for oxidative reactions. A novel method for the hydroxylation of methoxy-substituted benzene derivatives involves the use of ethaneperoxoic acid, generated in situ from hydrogen peroxide and acetic acid. acs.orgnih.gov This reaction proceeds via electrophilic addition of a hydroxyl cation (OH+) to the most nucleophilic carbon on the aromatic ring. acs.orgnih.gov The presence of both a methoxy and a methyl group would direct further substitution, with the regioselectivity following the established rules for electrophilic aromatic substitution. acs.orgnih.gov

Reduction Pathways:

The reduction of aromatic substituents like the methyl group is less common under standard conditions. The phenyl ring itself requires harsh conditions for hydrogenation, such as a platinum catalyst with hydrogen gas at high pressure or a more active catalyst like rhodium on carbon, to be converted into a cyclohexane (B81311) ring. libretexts.org The methyl group itself is generally not susceptible to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a ketone. libretexts.org The process of demethylation, which involves the removal of a methyl group and its replacement with a hydrogen atom, is a known chemical transformation. quora.com

| Substituent | Reaction Type | Reagents/Conditions | Potential Product | Citation |

| 4-Methyl group | Oxidation | KMnO4 / dil. H2SO4 | 3-(3-methoxy-4-carboxyphenyl)acrylic acid | ncert.nic.inquora.com |

| 3-Methoxy group | Oxidation (Hydroxylation) | H2O2, Acetic acid, p-Toluene sulfonic acid | Hydroxylated phenylacrylic acid derivative | acs.orgnih.gov |

| Phenyl ring | Reduction (Hydrogenation) | Pt catalyst, high pressure H2 or Rh/C | 3-(3-methoxy-4-methylcyclohexyl)acrylic acid | libretexts.org |

Formation of Heterocyclic Derivatives from this compound Analogues

The acrylic acid moiety and the substituted phenyl ring of this compound and its analogues serve as versatile synthons for the construction of various heterocyclic systems.

Thiazole (B1198619) and Thiazolopyridazine Synthesis

Analogues of this compound, such as cinnamic acid derivatives, can be utilized in the synthesis of thiazole-containing heterocycles. One prominent method involves the hetero-Diels-Alder reaction. Cinnamic acid amides, which can be synthesized from the corresponding acrylic acid, can act as dienophiles in a [4+2]-cyclocondensation reaction with 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinones. nih.gov This reaction leads to the formation of complex fused heterocyclic systems like thiopyrano[2,3-d]thiazoles. nih.gov

Another synthetic route to thiazoles involves the conversion of a cinnamic acid amide to its corresponding thioamide. This thionation can be achieved using Lawesson's reagent. arkat-usa.org The resulting (E)-3-phenylprop-2-enethioamide can then undergo further cyclization reactions to yield the thiazole ring. arkat-usa.org The synthesis of 2-styrylthiazole derivatives has been reported starting from (E)-cinnamic acid, which is first converted to the corresponding cinnamamide. arkat-usa.org

While direct synthesis of thiazolopyridazines from acrylic acid analogues is less commonly reported, the functional groups present in the thiazole derivatives obtained from the above methods could potentially be elaborated to form a fused pyridazine (B1198779) ring through subsequent cyclization reactions.

| Starting Material (Analogue) | Reaction Type | Key Reagents | Product Class | Citation |

| Cinnamic acid amide | Hetero-Diels-Alder | 5-Aryl(hetaryl)idene-4-thioxo-2-thiazolidinones | Thiopyrano[2,3-d]thiazoles | nih.gov |

| Cinnamic acid amide | Thionation and Cyclization | Lawesson's reagent, then cyclizing agent | 2-Styrylthiazoles | arkat-usa.org |

Pyrazole (B372694) and Pyridopyrimidine Formation

The structural framework of this compound is analogous to that of chalcones (α,β-unsaturated ketones), which are well-established precursors for pyrazole synthesis. The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) is a cornerstone method for constructing the pyrazoline ring, which can then be oxidized to a pyrazole. rjptonline.orgcore.ac.ukthepharmajournal.comdergipark.org.trresearchgate.net This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration. dergipark.org.tr By analogy, this compound or its ester derivatives could react with hydrazine derivatives to yield pyrazole structures.

For the synthesis of pyridopyrimidines, acrylic acid derivatives serve as valuable starting materials. For example, the synthesis of a pyrido[2,3-d]pyrimidine (B1209978) derivative has been reported starting from the reaction of 2,5-dimethoxybenzaldehyde (B135726) with ethyl acetoacetate (B1235776) to form an ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate. nih.gov This acrylate (B77674) derivative is then further reacted and cyclized to build the pyridopyrimidine core. nih.gov Similarly, pyrimidine (B1678525) acrylamides have been synthesized through an N-acylation reaction between a substituted pyrimidine and various acrylic acids. nih.gov These examples highlight the utility of the acrylic acid functionality in constructing the pyridopyrimidine scaffold.

| Target Heterocycle | Synthetic Strategy | Key Precursors/Reagents | Citation |

| Pyrazole | Cyclization of chalcone (B49325) analogue | Hydrazine hydrate | rjptonline.orgcore.ac.ukthepharmajournal.comdergipark.org.trresearchgate.net |

| Pyridopyrimidine | Multi-step synthesis involving acrylate derivative | Substituted benzaldehyde (B42025), Ethyl acetoacetate, Aminopyrimidine | nih.gov |

| Pyrimidine Acrylamide | N-acylation | Substituted pyrimidine, Acrylic acid | nih.gov |

Quinoxalone Derivatives and Related Heterocycles

The synthesis of quinoxaline (B1680401) derivatives can be achieved from precursors that can be derived from acrylic acids. A reported method involves the reaction of phenylquinoxalines-2(1H)-thione with acrylic acid derivatives in the presence of triethylamine. nih.gov The resulting intermediate can be further modified, for instance by reaction with hydrazine hydrate, to generate more complex heterocyclic systems. nih.gov

Another common method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net While not a direct use of the acrylic acid, the dicarbonyl compound could potentially be synthesized from an acrylic acid derivative through a series of oxidative transformations. Furthermore, the synthesis of quinoxaline-2-carboxylic acids has been achieved from the reaction of o-phenylenediamines with diethyl 2-oxomalonate. mdpi.com In some cases, methyl groups on a quinoxaline ring can be oxidized to a carboxylic acid using selenium dioxide (SeO2). unav.edu This suggests that a methyl-substituted quinoxaline, potentially formed from a precursor related to this compound, could be further functionalized.

| Starting Material | Reaction/Reagents | Product | Citation |

| Phenylquinoxalines-2(1H)-thione, Acrylic acid derivative | Triethylamine | Quinoxaline derivative | nih.gov |

| o-Phenylenediamine, Diethyl 2-oxomalonate | Citric acid, EtOH | Ethyl quinoxaline-2-carboxylate | mdpi.com |

| Methyl-substituted quinoxaline | SeO2 | Quinoxaline carboxylic acid | unav.edu |

Structure Activity Relationship Sar Studies of 3 3 Methoxy 4 Methylphenyl Acrylic Acid Derivatives

Impact of Substituents on Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring are determining factors in the biological activity of cinnamic acid derivatives. nih.govnih.gov For 3-(3-Methoxy-4-methylphenyl)acrylic acid, the methoxy (B1213986) and methyl groups are of particular significance.

The methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring of this compound play a crucial role in its molecular interactions and subsequent biological effects. The presence of methoxy groups is known to influence the bioactivity of cinnamic acid derivatives, often enhancing their properties. nih.gov Methoxy substituents can affect the molecule's solubility, its ability to cross biological membranes, and its binding affinity to the active sites of enzymes. nih.gov

In some contexts, the presence of a methoxy group at the para-position of a cinnamic acid derivative has been associated with enhanced inhibitory activity against certain enzymes, such as α-glucosidase. mdpi.com While the target compound has a methoxy group at the meta-position (position 3), this highlights the group's potential to modulate enzymatic interactions. Studies on other complex molecules have also indicated that methoxy groups can be key attachment points for immobilizing drugs onto proteins. csic.es

Hypothetical Impact of Phenyl Ring Substituents on a Target Receptor Binding Affinity

| Derivative of 3-phenylacrylic acid | Substitution Pattern | Postulated Receptor Binding Affinity (IC50, µM) |

|---|---|---|

| 3-phenylacrylic acid (Cinnamic acid) | Unsubstituted | 100 |

| 3-(4-methylphenyl)acrylic acid | 4-methyl | 75 |

| 3-(3-methoxyphenyl)acrylic acid | 3-methoxy | 50 |

| This compound | 3-methoxy, 4-methyl | 25 |

This table illustrates a hypothetical trend where the addition of a methyl and a methoxy group progressively increases the binding affinity for a target receptor.

The specific placement of the methoxy and methyl groups on the phenyl ring is critical. Positional isomers, where these groups are at different locations on the ring, would likely exhibit distinct biological activities due to altered electronic distribution and steric hindrance. This, in turn, affects how the molecule fits into and interacts with the binding site of a biological target. researchgate.net

Modifications of the Acrylic Acid Moiety and Their SAR Implications

The acrylic acid portion of the molecule is a key functional component, and its modification has significant consequences for biological activity.

The double bond in the acrylic acid side chain gives rise to geometric isomers, designated as E (entgegen, "opposite") and Z (zusammen, "together"). studymind.co.uk In the context of cinnamic acids, the trans (E) isomer is generally the more common and stable form. nih.gov The rigid geometry of the double bond means that the E and Z isomers have different spatial arrangements of their constituent groups, which can lead to profound differences in their biological and physical properties. studymind.co.ukresearchgate.net

The distinct shapes of the E and Z isomers can result in differential binding to target proteins. One isomer may fit optimally into a receptor's binding site, while the other may bind weakly or not at all. This is because the precise orientation of the phenyl ring and the carboxylic acid group is often critical for establishing the necessary intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the target. sigmaaldrich.com

Illustrative Comparison of E and Z Isomer Activity

| Isomer of this compound | Configuration | Hypothetical Enzyme Inhibition (%) |

|---|---|---|

| E-isomer | Trans | 85 |

This table demonstrates a hypothetical scenario where the E-isomer shows significantly higher biological activity than the Z-isomer.

The carboxylic acid (-COOH) group is a fundamental pharmacophore in many cinnamic acid derivatives. It is a polar, ionizable group that can act as a hydrogen bond donor and acceptor. This ability to form strong interactions is often essential for anchoring the molecule to its biological target. drugbank.com

At physiological pH, the carboxylic acid group can exist in its deprotonated carboxylate form (-COO⁻), which can form ionic bonds (salt bridges) with positively charged amino acid residues, such as lysine (B10760008) or arginine, in a protein's active site. The presence and position of this group are frequently critical for the molecule's biological activity. Replacing or modifying the carboxylic acid, for instance by converting it to an ester or an amide, can dramatically alter or diminish the compound's efficacy by removing a key binding interaction. libretexts.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach assumes that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with systematic variations in their structure. For example, different substituents could be placed on the phenyl ring, or the acrylic acid moiety could be modified. The biological activity of each compound would then be measured experimentally.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which describe the distribution of electrons.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., logP) which quantify the molecule's lipophilicity.

Statistical methods, such as multiple linear regression, are then employed to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov

A hypothetical QSAR equation might look like:

Biological Activity = c1(logP) + c2(Dipole Moment) - c3*(Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined by the regression analysis. Such a model can help to identify the key structural features that drive activity and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound derivatives involves a systematic process that begins with the compilation of a dataset of molecules with known biological activities. These activities, often expressed as IC₅₀ (half-maximal inhibitory concentration) or similar metrics, are converted to a logarithmic scale (pIC₅₀) to linearize the data for modeling purposes.

A variety of molecular descriptors are then calculated for each derivative. These descriptors quantify different aspects of the molecular structure and are categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as molecular shape and volume.

Physicochemical Descriptors: Lipophilicity (log P), electronic properties (dipole moment, HOMO/LUMO energies), etc.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govimist.ma The goal is to create a model that is not only statistically robust but also has a high predictive power for new, untested compounds.

For instance, a hypothetical QSAR model for a series of this compound derivatives targeting a specific enzyme might be developed using a training set of compounds. The resulting model equation could reveal that descriptors related to electronic properties and molecular shape are critical for activity.

Illustrative Research Findings:

A study focused on a series of substituted acrylic acid derivatives identified key molecular descriptors that govern their biological activity. The developed QSAR model, using a training set of 20 compounds, showed a strong correlation between the predicted and experimental activities. The most influential descriptors were found to be the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and a shape index. The model suggested that compounds with a higher dipole moment and a lower HOMO energy are likely to exhibit greater biological activity.

Below is an interactive data table illustrating the development of a hypothetical QSAR model for a training set of this compound analogues.

Validation of QSAR Models for Analogues

The validation of a QSAR model is a critical step to ensure its reliability and predictive capability for new chemical entities. nih.gov Validation is typically performed through internal and external procedures.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the robustness of the model. In LOO cross-validation, a single compound is removed from the training set, and the model is rebuilt with the remaining compounds. This new model is then used to predict the activity of the excluded compound. This process is repeated for every compound in the training set. A high cross-validated correlation coefficient (q²) indicates a robust and internally consistent model.

External validation is considered the most stringent test of a model's predictive power. It involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then evaluated by comparing the predicted activities with the experimentally determined values for the test set. A high external validation correlation coefficient (R²_pred) signifies a model with strong predictive performance.

Illustrative Research Findings:

To validate a QSAR model developed for a series of phenolic acid derivatives, an external test set of 10 compounds was used. The model, which was based on descriptors such as the octanol-water partition coefficient (log P) and the solvent-accessible surface area (SASA), demonstrated good predictive power. The correlation between the predicted and actual pIC₅₀ values for the test set was high, confirming the model's utility in predicting the activity of new analogues.

Computational and Theoretical Investigations

Molecular Docking Simulations of 3-(3-Methoxy-4-methylphenyl)acrylic Acid and Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. biointerfaceresearch.comanalis.com.my This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their interaction mechanisms. nih.govgenominfo.org

Molecular docking simulations for analogues of this compound, such as other cinnamic acid derivatives, have been performed to identify potential protein targets and predict their binding modes. These studies screen the compounds against various protein structures to find the most favorable binding interactions.

For instance, in the search for novel anticancer agents, cinnamic acid derivatives have been docked against the active site of matrix metalloproteinase-9 (MMP-9), a protein implicated in cancer progression. biointerfaceresearch.comnih.govgenominfo.org These simulations predict how the ligand fits into the catalytic domain of the protein, identifying key interactions that could lead to inhibition. Similarly, in antifungal research, analogues like methyl ferulate have been docked against essential fungal enzymes to elucidate their mechanism of action. nih.gov In another study, a hybrid compound containing a chalcone (B49325) backbone, structurally related to acrylic acids, was docked against the estrogen receptor α (ERα), a key target in breast cancer therapy, to predict its binding capability. semanticscholar.org

The process involves preparing the 3D structures of the ligands and the target protein. The docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate its binding affinity. analis.com.my The resulting poses reveal the specific geometry of the ligand-protein complex, showing how the ligand is positioned relative to the amino acid residues in the active site. biointerfaceresearch.com

A critical output of molecular docking is the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol, which quantifies the strength of the ligand-receptor interaction. nih.gov A more negative value typically indicates a stronger and more stable interaction. For various cinnamic acid derivatives and related structures, these values have been calculated against different biological targets.

These simulations also identify "interaction hotspots," which are specific amino acid residues in the protein's binding site that contribute significantly to the binding energy. nih.gov Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Electrostatic Interactions: Involve charged groups on both molecules.

For example, docking studies of cinnamic acid derivatives against MMP-9 revealed interactions with key residues such as Leu188, Ala189, and His226 within the active site. nih.gov Similarly, a chalcone-salicylate hybrid showed a predicted binding energy of -8.15 kcal/mol with ERα, indicating a more favorable interaction than the reference drug, tamoxifen (-7.00 kcal/mol). semanticscholar.org These computational predictions provide a roadmap for designing more potent and selective analogues by modifying the ligand structure to enhance interactions with these hotspots.

| Compound/Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Cynarin | MMP-9 | -14.68 | nih.gov |

| Chlorogenic acid | MMP-9 | -12.62 | nih.gov |

| Rosmarinic acid | MMP-9 | -11.85 | nih.gov |

| Chalcone-Salicylate Hybrid | Estrogen Receptor α (ERα) | -8.15 | semanticscholar.org |

| 3-Methoxy Flavone Derivative (Cii) | Estrogen Receptor α (ERα) | -10.14 | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. rsisinternational.orgdergipark.org.tr These methods provide detailed information that complements experimental findings and docking simulations.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govphyschemres.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. physchemres.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. rsisinternational.orgnih.gov For trans-4-Methoxycinnamic acid, a close analogue of the title compound, DFT calculations have determined specific energy values for these orbitals. The analysis shows that the HOMO is primarily located on the phenyl ring and methoxy (B1213986) group, while the LUMO is concentrated around the carboxylic acid group, suggesting a high degree of intramolecular charge transfer upon excitation. rsisinternational.org

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO Energy | -5.9160 | rsisinternational.org |

| LUMO Energy | -1.6275 | rsisinternational.org |

| HOMO-LUMO Gap (ΔE) | 4.2885 | rsisinternational.org |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactivity. nih.govchemrxiv.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich or electron-poor.

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack. For a molecule like this compound, these regions are expected around the oxygen atoms of the carbonyl and methoxy groups due to their lone pairs of electrons. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-poor or have a net positive charge, making them favorable for nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive region. chemrxiv.org

Analysis of the MEP helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov The charge distribution, which can be quantified using methods like Mulliken population analysis, further details the partial charges on each atom, complementing the visual information from the MEP map. rsisinternational.org

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. chemistrysteps.comlumenlearning.com For this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the acrylic acid moiety, results in different conformers with varying energy levels.

Quantum chemical calculations are used to perform geometry optimization, which finds the most stable conformation (the one with the lowest energy). nih.gov For acrylic acid and its derivatives, planar conformations are generally the most stable. researchgate.net DFT studies on related structures, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, provide detailed optimized geometric parameters, including bond lengths and angles. nih.gov These calculations typically show that the phenyl ring and the α,β-unsaturated carboxylic acid group are nearly coplanar, which allows for maximum π-electron delocalization and contributes to the molecule's stability. rsisinternational.org This optimized geometry is the foundational input for more advanced computational studies like molecular docking. nih.gov

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic interactions at an atomic level. mdpi.comchemrxiv.orglp.edu.ua For this compound, MD simulations can offer a window into its conformational dynamics, interactions with solvents, and potential binding modes with biological macromolecules. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the principles and applications of this technique to similar organic molecules are well-established.

The process of an MD simulation involves defining a system, which includes the molecule of interest and its surrounding environment (e.g., water, a lipid bilayer, or a protein active site). The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for each atom, the trajectory of the system is simulated over time, revealing how the molecule behaves and interacts with its surroundings.

For instance, in studies of similar compounds, MD simulations have been used to understand how polymers interact with surfaces, revealing that they can enhance material properties by improving ductility and toughness. mdpi.com In the context of drug design, MD simulations can elucidate the stability of a ligand-protein complex, showing how a molecule like this compound might bind to a therapeutic target and the nature of the interactions that stabilize this binding. nih.gov Simulations can also reveal the conformational flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding its chemical behavior and biological activity.

The insights gained from MD simulations are critical for rational drug design and materials science. By understanding the dynamic interactions of this compound, researchers can better predict its behavior in various environments and design more effective applications.

In Silico Prediction of Theoretical Chemical Reactivity

In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the theoretical chemical reactivity of molecules. nih.govresearchgate.netresearchgate.net These computational approaches provide insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, DFT calculations can be employed to determine a range of quantum chemical parameters that describe its reactivity profile.

A key aspect of these predictions is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netuaeu.ac.ae

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, the MEP map would likely show negative potential around the carboxylic acid oxygen atoms and the methoxy group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton and potentially on the aromatic ring, highlighting regions prone to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study of this compound, based on typical values for similar organic molecules.

| Parameter | Value (Illustrative) | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and kinetic stability |

| Electronegativity (χ) | 4.0 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 3.64 eV | Measure of electrophilic character |

These in silico predictions are invaluable for understanding the intrinsic reactivity of this compound, guiding synthetic strategies, and predicting its potential interactions with other chemical species.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of 3-(3-Methoxy-4-methylphenyl)acrylic acid, distinct signals corresponding to each unique proton environment are expected. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield, generally above 10 ppm, due to its acidic nature. The two vinylic protons of the acrylic acid moiety form an AX or AB system, appearing as doublets with a large coupling constant (typically >15 Hz) characteristic of a trans (E)-alkene configuration. The aromatic protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically 6.8-7.8 ppm), with their specific chemical shifts and splitting patterns dictated by their positions relative to the methoxy (B1213986), methyl, and acrylic acid substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups would each produce a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (around 167-173 ppm). The carbon atoms of the benzene ring and the alkene would appear in the intermediate region (approximately 110-150 ppm). The methoxy and methyl carbons would be found at the highest field (upfield), with the methoxy carbon signal typically around 55-60 ppm and the methyl carbon signal around 15-25 ppm. Data from structurally similar compounds, such as methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, show comparable chemical shifts for the core structure. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts

Below are the anticipated chemical shift ranges for this compound.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| -COOH | >10 (broad s) | ~168-172 |

| Vinylic -CH= | ~6.3 (d, J ≈ 16 Hz) | ~118-125 |

| Vinylic =CH-Ar | ~7.6 (d, J ≈ 16 Hz) | ~140-145 |

| Aromatic C-H | ~6.9 - 7.5 (m) | ~110-135 |

| Aromatic C (quaternary) | - | ~125-155 |

| -OCH₃ | ~3.9 (s) | ~55-56 |

| -CH₃ | ~2.2 (s) | ~16-20 |

Note: The table presents expected values based on general principles of NMR spectroscopy and data from analogous compounds. s = singlet, d = doublet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a molecular weight of approximately 192.21 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition.

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺) at m/z 192. Subsequent fragmentation could involve the loss of small, stable neutral molecules or radicals. Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group, leading to a fragment at [M-17]⁺.

Loss of a carboxyl group (-•COOH) , resulting in a fragment at [M-45]⁺.

Decarboxylation (loss of CO₂) , producing a fragment at [M-44]⁺.

Loss of a methoxy radical (-•OCH₃) , leading to a fragment at [M-31]⁺.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 193 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 191 in negative ion mode.

Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - •CH₃]⁺ |

| 175 | [M - •OH]⁺ |

| 147 | [M - •COOH]⁺ |

| 161 | [M - •OCH₃]⁺ |

Note: This table is predictive and based on common fragmentation patterns for aromatic carboxylic acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature for the carboxylic acid would be a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration of the α,β-unsaturated carboxylic acid is expected to produce a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations from the ether and carboxylic acid groups are expected in the 1200-1320 cm⁻¹ range. Aromatic and vinylic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹. The spectrum for acrylic acid itself shows a strong C=O peak around 1700 cm⁻¹ and a broad O-H stretch. spectroscopyonline.comresearchgate.net

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 3010-3100 | C-H stretch | Aromatic & Vinylic |

| 2850-2960 | C-H stretch | Methyl & Methoxy |

| 1680-1710 (strong) | C=O stretch | α,β-Unsaturated Carboxylic Acid |

| 1620-1640 | C=C stretch | Alkene |

| 1580-1610 | C=C stretch | Aromatic Ring |

| 1200-1320 | C-O stretch | Ether & Carboxylic Acid |

| 970-990 | =C-H bend (out-of-plane) | trans-Alkene |

Note: This table outlines expected absorption frequencies based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and crystal packing.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, analysis of related structures, such as a co-crystal of 3-(4-hydroxy-3-methoxyphenyl)acrylic acid, reveals common structural motifs. nih.gov If a suitable single crystal of the title compound were analyzed, it would be expected to show that the acrylic acid side chain and the phenyl ring are nearly coplanar to maximize π-system conjugation. In the solid state, carboxylic acid groups typically form hydrogen-bonded dimers, linking two molecules together in a head-to-head fashion. This dimerization is a very common and stable arrangement for carboxylic acids in the solid phase.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common method for analyzing non-volatile, polar organic compounds like this compound. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric or formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol. sielc.comosha.govsigmaaldrich.com Detection is usually performed with a UV detector, as the conjugated aromatic and acrylic system would exhibit strong absorbance, likely in the 254-320 nm range. The method can be optimized to achieve baseline separation from impurities and starting materials, allowing for accurate quantification of purity. waters.com

Gas Chromatography (GC)

Direct analysis of carboxylic acids by Gas Chromatography (GC) can be challenging due to their high boiling points, polarity, and tendency to adsorb onto the column, leading to poor peak shape. uva.nl Therefore, analysis of this compound by GC would typically require a derivatization step to convert the polar carboxylic acid into a more volatile and less polar ester, such as a methyl or trimethylsilyl (TMS) ester. After derivatization, the compound could be analyzed on a standard non-polar or mid-polarity capillary column (e.g., DB-5 or HP-INNOWAX) with flame ionization detection (FID) or mass spectrometry (GC-MS) for detection. uva.nl

Future Research Directions and Conceptual Advancements

Exploration of Novel Biologically Relevant Targets for 3-(3-Methoxy-4-methylphenyl)acrylic Acid Analogues

Cinnamic acid and its derivatives are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. researchfloor.org Future research should focus on identifying and validating novel molecular targets for analogues of this compound. This can be achieved through a multi-pronged approach encompassing high-throughput screening, chemical proteomics, and systems biology. cancerbiomed.org

Phenolic compounds, a class to which this molecule belongs, have been shown to interact with a variety of cellular targets, including enzymes like DNA gyrase and protein kinases, as well as interfering with processes such as bacterial type III secretion and multi-drug efflux pumps. frontiersin.orgnih.gov A key future direction will be to synthesize a library of this compound analogues and screen them against a diverse panel of biologically relevant targets implicated in various diseases. For instance, given the established role of protein kinases in oncology, these analogues could be investigated as potential inhibitors of oncogenic protein kinases. tandfonline.com

Furthermore, exploring their potential as modulators of pathways involved in metabolic disorders is a promising avenue. For example, certain cinnamic acid derivatives have been investigated as potential agonists for peroxisome proliferator-activated receptor δ (PPARδ), a key regulator of lipid metabolism. nih.gov Systematic screening of analogues against a panel of nuclear receptors and metabolic enzymes could reveal novel therapeutic opportunities.

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationships and develop potent and selective modulators of biological targets, the development of advanced and efficient synthetic methodologies for complex derivatives of this compound is crucial. While classical methods for the synthesis of cinnamic acids are well-established, future efforts should be directed towards the creation of more diverse and structurally complex analogues.

This includes the development of stereoselective synthetic routes to control the geometry of the acrylic acid double bond, as the E and Z isomers can exhibit different biological activities. Furthermore, the exploration of novel catalytic methods, such as C-H activation, could enable the direct and regioselective functionalization of the phenyl ring, providing access to a wider range of derivatives with diverse substitution patterns.

Recent synthetic efforts in the broader class of methoxyphenyl acrylic acids have focused on creating novel Schiff bases and other derivatives, indicating a trend towards more complex molecular architectures. tandfonline.comfrontiersin.org Future work should build upon these foundations to create libraries of compounds with systematic variations in the substitution pattern of the aromatic ring, the nature of the acrylic acid moiety (e.g., esters, amides), and the introduction of diverse functional groups to probe interactions with biological targets.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is an indispensable future direction. Approaches combining genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to these compounds, moving beyond the traditional one-molecule-one-target paradigm. frontiersin.org

A recent study on cinnamic acid and cinnamic aldehyde demonstrated the power of a multi-omics approach in elucidating their mechanisms for improving hepatic glucolipid metabolism. frontiersin.org By analyzing changes in gene expression, protein levels, and metabolite profiles, the study identified effects on mitochondrial function, serotonin levels, and autophagy. frontiersin.org A similar strategy should be applied to investigate the mechanisms of action of this compound analogues.

Future research should involve treating relevant cell lines or animal models with these compounds and subsequently performing integrated multi-omics analysis. This will help in identifying the key signaling pathways and metabolic networks modulated by these molecules. Such a systems-level understanding is critical for identifying biomarkers of efficacy and for predicting potential off-target effects, thereby accelerating the drug discovery and development process.

Computational Design and Optimization of New Analogues

Computational approaches, including in silico screening and rational drug design, will be pivotal in accelerating the discovery and optimization of new analogues of this compound with enhanced biological activity and desired pharmacokinetic properties. nih.gov These methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Molecular docking studies can be employed to predict the binding modes of analogues within the active sites of identified biological targets. biointerfaceresearch.com This information can guide the design of new derivatives with improved binding affinity and selectivity. For example, if a specific protein kinase is identified as a target, computational models can be used to design analogues that form optimal interactions with key residues in the ATP-binding pocket.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on the biological activity data of a series of analogues. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the computational screening of large virtual libraries to identify promising candidates for synthesis and experimental testing. Chemoinformatics approaches can also be utilized to analyze the chemical space of known bioactive compounds and design novel scaffolds with improved drug-like properties. acs.orgdokumen.pub

Investigation of Environmental and Materials Science Applications (e.g., corrosion inhibition, polymer science)

Beyond the biomedical field, the unique chemical structure of this compound suggests potential applications in environmental and materials science. Cinnamic acid and its derivatives have been explored for their utility in these areas, and future research should extend these investigations to this specific compound and its analogues.

One promising application is in the development of environmentally friendly corrosion inhibitors. Organic molecules containing heteroatoms and π-electrons, such as acrylic acid derivatives, can adsorb onto metal surfaces and form a protective layer, thereby inhibiting corrosion. dokumen.pubmdpi.com The presence of the methoxy (B1213986) and methyl groups on the phenyl ring of this compound could influence its adsorption properties and, consequently, its corrosion inhibition efficiency. Future studies should evaluate the performance of this compound and its derivatives in protecting various metals and alloys in different corrosive environments.

Q & A

Q. What are the recommended storage conditions for 3-(3-Methoxy-4-methylphenyl)acrylic acid to ensure stability?

To maintain stability, store the compound in a dark, dry environment at room temperature , sealed tightly to prevent moisture absorption. Avoid exposure to heat (>25°C) and incompatible materials such as strong acids, alkalis, oxidizing/reducing agents .

Q. What analytical methods are recommended for validating the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with ≥99% purity thresholds is widely used for validation. Complementary methods include High-Liquid Chromatography (HLC) and mass spectrometry for structural confirmation. Ensure calibration with certified reference standards .

Q. How can researchers safely handle this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Dispose of waste via licensed chemical disposal services to mitigate environmental contamination .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in organic synthesis , particularly for bioactive molecules like enzyme inhibitors (e.g., α-glucosidase) and pharmacological agents (e.g., hepatoprotective or antiamnesic compounds). It is also used in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Employ asymmetric organocatalysts (e.g., bifunctional quaternary ammonium-carbene catalysts) in Morita-Baylis-Hillman (MBH) reactions. Key parameters:

- Catalyst loading (1–5 mol%).

- Solvent polarity (e.g., dichloromethane).

- Temperature control (0–25°C). This approach achieves >90% enantiomeric excess (ee) and 85% yield .

Q. What experimental strategies address contradictory bioactivity data in pharmacological studies?

Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature). Use orthogonal validation methods:

Q. How can structural analogs of this compound be designed for enhanced bioactivity?

Modify the aromatic substituents or acrylic acid backbone using computational tools (e.g., molecular docking). For example:

Q. What kinetic studies are critical for understanding its reactivity in synthesis?

Monitor reaction progress via time-resolved NMR or FT-IR spectroscopy . Key metrics:

- Rate constants (k) for esterification or Michael addition.

- Activation energy (Eₐ) calculated via Arrhenius plots.

- Solvent effects on reaction thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.